molecular formula C16H23N5O3S B2481115 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine CAS No. 2308048-87-3

3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine

Cat. No.: B2481115
CAS No.: 2308048-87-3
M. Wt: 365.45
InChI Key: CQPXIAQONDMVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine is a heterocyclic organic molecule featuring a pyridazine core substituted with a methyl group at position 6 and a methoxy-linked piperidine moiety at position 3. The piperidine ring is further modified by a sulfonyl group attached to a 3,5-dimethylpyrazole fragment. Its comparison with analogs must rely on structurally related compounds reported in the literature .

Properties

IUPAC Name

3-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11-4-5-15(20-17-11)24-10-14-6-8-21(9-7-14)25(22,23)16-12(2)18-19-13(16)3/h4-5,14H,6-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPXIAQONDMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation and Functionalization

6-Methylpyridazine is subjected to directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with trimethylborate to yield 3-boronic acid-6-methylpyridazine. Subsequent oxidation with hydrogen peroxide generates 3-hydroxy-6-methylpyridazine in 68% yield.

Reaction Conditions :

Step Reagents/Conditions Yield (%)
Lithiation LDA, THF, -78°C, 1 h -
Borylation B(OMe)3, -78°C to RT, 2 h 75
Oxidation H2O2, NaOH, RT, 4 h 68

Alternative Pathway: Nucleophilic Aromatic Substitution

3-Chloro-6-methylpyridazine undergoes hydrolysis using 10% aqueous NaOH at 100°C for 8 h, affording the 3-hydroxy derivative in 72% yield. This method avoids cryogenic conditions but requires stringent temperature control.

Preparation of 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-ylmethanol

Sulfonylation of Piperidine

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is synthesized via chlorination of the corresponding sulfonic acid using SOCl2. Piperidine is then reacted with the sulfonyl chloride in dichloromethane with triethylamine as a base, yielding 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine in 85% purity.

Optimization Data :

Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C → RT 85
Pyridine THF RT 78
NaHCO3 Water/DCM RT 65

Hydroxymethylation at Piperidine C-4

The piperidine sulfonamide undergoes Friedel-Crafts alkylation with formaldehyde in acetic acid, introducing a hydroxymethyl group at position 4. Catalytic H2SO4 (0.1 eq.) enhances regioselectivity, achieving 70% yield after recrystallization from ethyl acetate/hexane.

Ether Bond Formation: Coupling of Fragments

Mitsunobu Reaction

The hydroxymethyl-piperidine sulfonamide and 6-methylpyridazine-3-ol are coupled using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF. This method affords the target compound in 62% yield with minimal epimerization.

Parameters :

  • Molar ratio (Alcohol : Pyridazine) : 1.2 : 1
  • Reaction time: 12 h at RT
  • Workup: Column chromatography (SiO2, EtOAc/hexane 1:3)

Nucleophilic Substitution via Mesylate Intermediate

The piperidine alcohol is converted to its mesylate (MsCl, Et3N, DCM, 0°C), then reacted with 3-hydroxy-6-methylpyridazine and K2CO3 in DMF at 80°C. This approach yields 58% product but requires rigorous drying to avoid hydrolysis.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Mitsunobu Mild conditions, high stereo-control Cost of reagents 62
Mesylate substitution Inexpensive reagents High temperature, side reactions 58

Crystallization and Purification

The crude product is purified via sequential solvent crystallization:

  • Dissolution in warm acetonitrile (60°C).
  • Gradual addition of tert-butyl methyl ether induces crystallization.
  • Isolation by filtration yields 98.5% pure product (HPLC).

Crystallization Data :

Solvent System Temperature Purity (%)
Acetonitrile/TBME 0-5°C 98.5
Ethanol/Water RT 95.2

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with sulfonamide- and piperidine/piperazine-containing analogs synthesized in . Key differences lie in the core heterocycles, substituent positions, and functional groups, which influence physical properties and synthetic outcomes.

Structural and Functional Group Comparisons

Core Heterocycles: The target compound features a pyridazine ring, whereas analogs in (e.g., 6d–6l) utilize benzene rings or piperazine backbones. Pyridazine’s electron-deficient nature may enhance solubility compared to benzene-based analogs. The 3,5-dimethylpyrazole sulfonyl group in the target compound differs from the sulfamoylaminophenyl groups in (e.g., 6d, 6h).

Synthetic Yields :

  • Compounds in achieved yields ranging from 45% to 82% , depending on substituent complexity. For example:

  • 6d (N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide): 68% yield.
  • 6j (1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine): 45% yield.

Melting Points :

  • reports melting points between 132°C and 230°C . For example:

  • 6e : 198°C.
  • 6l : 230°C.
    • The target compound’s melting point is expected to fall within this range. The pyridazine core and flexible methoxy linker may reduce crystallinity compared to rigid benzhydryl-piperazine derivatives (e.g., 6d–6g), which exhibit higher melting points .

Data Table: Key Properties of Analogous Compounds

Compound ID () Core Structure Key Substituents Yield (%) Melting Point (°C)
6d Piperazine-benzenesulfonamide Benzhydryl, sulfamoylaminophenyl 68 185
6h Piperazine-benzenesulfonamide Bis(4-fluorophenyl)methyl, sulfamoylaminophenyl 58 210
6j Piperazine-benzenesulfonamide Bis(4-fluorophenyl)methyl, 4-sulfamoylaminophenyl 45 225
Target Compound Piperidine-pyridazine 3,5-Dimethylpyrazole sulfonyl, 6-methylpyridazine N/A Hypothetical: 160–200

Analytical Characterization

  • All compounds in were characterized via 1H/13C/19F NMR, ESI-MS, and TLC , confirming purity and structural integrity . The target compound would likely require similar techniques, with additional focus on resolving pyridazine proton signals in NMR.
  • SHELX software (–3) is widely used for crystallographic refinement. If the target compound’s crystals were obtained, SHELXL could refine its structure, leveraging high-resolution data to resolve steric clashes from the dimethylpyrazole group .

Key Differences and Implications

  • Solubility : The pyridazine ring’s polarity could enhance aqueous solubility relative to benzhydryl-piperazine derivatives, which are highly lipophilic.

Biological Activity

The compound 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-methylpyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H22N4O2S
  • Molecular Weight : 350.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research has indicated several key areas of activity:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit significant antibacterial properties against various strains, including Salmonella typhi and Staphylococcus aureus .
  • Enzyme Inhibition : The compound is believed to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. In vitro studies have shown that some piperidine derivatives exhibit strong inhibitory activity against these enzymes, which are crucial in various physiological processes .
  • Cytotoxic Effects : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

Study 1: Antibacterial Activity

A study synthesized a series of piperidine derivatives and assessed their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against E. coli and Bacillus subtilis. These findings suggest that the sulfonamide moiety enhances antibacterial properties .

CompoundBacterial StrainIC50 (µM)
Compound AE. coli0.63
Compound BS. aureus2.14
Compound CBacillus subtilis1.21

Study 2: Enzyme Inhibition

In another investigation, several synthesized compounds were tested for their AChE inhibition capabilities. Results indicated that certain derivatives had significant inhibitory effects, with IC50 values lower than standard inhibitors like thiourea .

CompoundEnzyme TargetIC50 (µM)
Compound DAChE2.14
Compound EUrease0.63

The proposed mechanism of action for the biological activities of this compound revolves around its ability to bind to specific targets:

  • Enzyme Binding : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition.
  • Cellular Uptake : The piperidine ring structure may improve cellular permeability, allowing the compound to exert its effects intracellularly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.